6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H10BrNO2·HBr It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating reagents like carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing interactions with enzymes or receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the bromine substituent, affecting its biological activity and binding interactions.
6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is unique due to the presence of both the bromine substituent and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.BrH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPCVGUSVCUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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